

# In Vivo Effects of GR 64349 Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects of **GR 64349**, a potent and selective tachykinin neurokinin-2 (NK<sub>2</sub>) receptor agonist. This document summarizes key quantitative data, details experimental methodologies from cited studies, and visualizes the compound's mechanism of action and experimental workflows.

## **Core Compound Profile**

**GR 64349** is a synthetic peptide analog of Neurokinin A (NKA) that demonstrates high potency and selectivity for the NK<sub>2</sub> receptor. It is over 1,000-fold and 300-fold more selective for the NK<sub>2</sub> receptor than for the NK<sub>1</sub> and NK<sub>3</sub> receptors, respectively.[1][2] Its enhanced resistance to peptidases compared to endogenous ligands like NKA makes it a valuable tool for pharmacological research.[2]

## **Quantitative In Vivo and In Vitro Data**

The following tables summarize the key quantitative parameters of **GR 64349**'s activity from various studies.

Table 1: Receptor Binding Affinity and Potency



| Parameter                                                      | Species/System                          | Value           | Reference |
|----------------------------------------------------------------|-----------------------------------------|-----------------|-----------|
| EC50 (NK2)                                                     | Rat Colon                               | 3.7 nM          | [1][2]    |
| pKi (hNK2)                                                     | Human Recombinant<br>CHO Cells          | 7.77 ± 0.10     | [3]       |
| pKi (hNKı)                                                     | Human Recombinant<br>CHO Cells          | < 5             | [3]       |
| pEC <sub>50</sub> (IP-1<br>Accumulation, hNK <sub>2</sub> )    | Human Recombinant<br>CHO Cells          | $9.10 \pm 0.16$ |           |
| pEC <sub>50</sub> (IP-1<br>Accumulation, hNK <sub>1</sub> )    | Human Recombinant<br>CHO Cells          | 5.95 ± 0.80     | [3][4]    |
| pEC <sub>50</sub> (Calcium<br>Mobilization, hNK <sub>2</sub> ) | Human Recombinant CHO Cells 9.27 ± 0.26 |                 | [3][4]    |
| pEC <sub>50</sub> (Calcium<br>Mobilization, hNK <sub>1</sub> ) | Human Recombinant<br>CHO Cells          | 6.55 ± 0.16     | [3][4]    |
| pEC <sub>50</sub> (cAMP<br>Synthesis, hNK <sub>2</sub> )       | Human Recombinant<br>CHO Cells          | 10.66 ± 0.27    | [3][4]    |
| pEC <sub>50</sub> (cAMP<br>Synthesis, hNK <sub>1</sub> )       | Human Recombinant<br>CHO Cells          | 7.71 ± 0.41     | [3][4]    |

Table 2: In Vivo Cardiovascular Effects in Rats

| Dose (nmol)      | Parameter                    | Effect           | Reference |
|------------------|------------------------------|------------------|-----------|
| 32               | Heart Rate                   | 34 ± 4% decrease | [2]       |
| 32               | Ventricular<br>Contractility | 25 ± 6% increase | [2]       |
| 32               | Perfusion Pressure           | 33 ± 4% increase | [2]       |
| ED <sub>50</sub> | Perfusion Pressure           | 0.95 nmol        | [2]       |



Table 3: In Vivo Effects on Bladder and Colorectal Pressure in Rats with Acute Spinal Cord Transection

| Administration<br>Route | Dose Range   | Effect on<br>Bladder<br>Pressure | Effect on<br>Colorectal<br>Pressure | Reference |
|-------------------------|--------------|----------------------------------|-------------------------------------|-----------|
| Intravenous (IV)        | 0.1–30 μg/kg | Dose-dependent increase          | Increase                            | [5]       |
| Subcutaneous (SC)       | 1–300 μg/kg  | Dose-dependent increase          | Increase                            | [5]       |

Notably, unlike other NK<sub>2</sub> receptor agonists such as LMN-NKA, **GR 64349** did not induce hypotension at doses up to 30  $\mu$ g/kg (IV) and 300  $\mu$ g/kg (SC).[5]

## **Signaling Pathways and Mechanism of Action**

**GR 64349** exerts its effects by binding to and activating the tachykinin NK<sub>2</sub> receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[6] Activation of the NK<sub>2</sub> receptor initiates downstream signaling cascades through coupling to Gαq and Gαs proteins.

- Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[7]
- Gαs Pathway: The receptor can also couple to Gαs, activating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[4]

These signaling pathways ultimately lead to the physiological responses observed upon **GR 64349** administration.





Converts ATP to









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. GR 64349 | NK2 Receptors | Tocris Bioscience [tocris.com]
- 2. GR 64349, A Selective and Potent NK2 Agonist Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]



- 4. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tachykinin receptor types: Classification and membrane signalling mechanisms. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In Vivo Effects of GR 64349 Administration: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11932321#in-vivo-effects-of-gr-64349-administration]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com